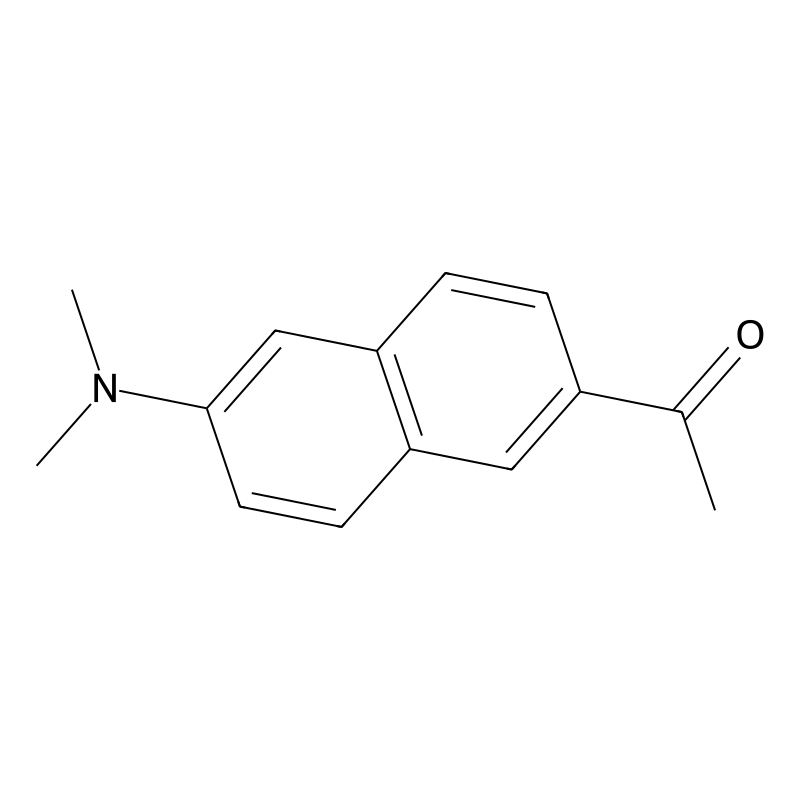

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications:

-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a research compound with potential applications in various scientific fields, including:

Drug Discovery

This compound's structure incorporates both an aromatic naphthalene ring and a dimethylamino group, which are common features in many biologically active molecules. This has led researchers to investigate its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors in the body [].

Material Science

The aromatic ring system and the electron-donating dimethylamino group in 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone can influence its physical and chemical properties. This makes it a potential candidate for the development of novel materials with specific functionalities, such as organic light-emitting diodes (OLEDs) or photovoltaics.

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a naphthalene derivative characterized by the presence of a dimethylamino group at the 6-position of the naphthalene ring and an ethanone functional group. Its molecular formula is C₁₄H₁₅NO, and it has a molecular weight of approximately 229.28 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural features.

The chemical reactivity of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has been explored in various studies, particularly in the context of fluorescence. The compound can undergo several reactions, including:

- Nucleophilic Substitution: The ethanone moiety can participate in nucleophilic attack, leading to the formation of various derivatives.

- Condensation Reactions: The compound can react with aldehydes or ketones under acidic or basic conditions to form larger molecular structures.

- Fluorescence Studies: Research indicates that this compound exhibits fluorescence properties, making it useful in photophysical studies and applications in sensors .

Several synthesis methods have been reported for 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone:

- Acetylation of Naphthalene Derivatives: The most common method involves the acetylation of 6-dimethylaminonaphthalene using acetic anhydride or acetyl chloride.

- Rearrangement Reactions: Some studies have explored rearrangements involving the transformation of related compounds into 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone through various catalytic processes .

- One-Pot Synthesis: Recent advancements include one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several potential applications:

- Fluorescent Dyes: Due to its fluorescence properties, it can be used in biological imaging and as a fluorescent probe.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties may lend themselves to applications in developing new materials, particularly in electronics and photonics.

Interaction studies involving 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone mainly focus on its behavior in biological systems and its interactions with other chemical species. Key areas include:

- Binding Affinity Studies: Investigations into how this compound interacts with proteins or enzymes could reveal its potential as a therapeutic agent.

- Fluorescence Quenching: Studies on how various substances affect its fluorescence can help understand its utility in sensing applications.

Several compounds share structural similarities with 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one | Similar naphthalene structure with a propanone group | Different carbon chain length affecting reactivity |

| 1-Acetyl-naphthalene | Acetyl group at position 1 of naphthalene | Lacks dimethylamino group; different reactivity profile |

| N,N-Dimethyl-naphthalenamine | Contains amino group instead of ethanone | Exhibits different biological activity |

The uniqueness of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone lies in its specific combination of the dimethylamino group and the ethanone functionality, which may impart distinct chemical and physical properties compared to these similar compounds.

Classical Condensation Approaches for Core Structure Assembly

The synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone can be accomplished through several classical condensation approaches that enable efficient assembly of the core structure. One well-documented method utilizes 6-acetyl-2-methoxy-1-naphthalene as the starting material, which undergoes reaction with lithium dimethylamide in a substitution process. This approach represents an effective route to introduce the dimethylamino functionality at the desired position.

In this synthetic pathway, 6-acetyl-2-methoxy-1-naphthalene is treated with a 5% suspension of LiN(Me)₂ in hexane, using 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as the solvent. The reaction proceeds at ambient temperature under inert atmosphere for approximately 16 hours. Following completion, the reaction is quenched with sodium sulfate decahydrate, extracted with ethyl acetate, and purified through recrystallization from ethanol to yield pale yellow needle-like crystals with an impressive yield of 86%.

Table 1: Reaction Conditions for Synthesis via Methoxy Substitution

| Parameter | Condition | Outcome |

|---|---|---|

| Starting Material | 6-acetyl-2-methoxy-1-naphthalene | - |

| Reagent | 5% LiN(Me)₂ in hexane | - |

| Solvent | DMPU | - |

| Temperature | Ambient | - |

| Atmosphere | Inert (nitrogen/argon) | - |

| Reaction Time | 16 hours | - |

| Purification | Recrystallization from ethanol | - |

| Yield | 86% | Pale yellow needles |

| Melting Point | 152.5°C | - |

Friedel-Crafts acylation represents another classical approach for introducing the acetyl group onto appropriately substituted naphthalene cores. While not directly applied to synthesize the target compound in available literature, analogous reactions with similar naphthalene derivatives provide valuable insights into potential synthetic routes. For instance, the Friedel-Crafts acetylation of 2,6-dimethylnaphthalene predominantly yields 1-acetyl-3,7-dimethylnaphthalene, while acetylation of 2,3-dimethylnaphthalene favors formation of 1-acetyl-6,7-dimethylnaphthalene. These outcomes highlight the significant influence of substitution patterns on regioselectivity in naphthalene systems.

Competitive acetylation studies have measured the relative reactivities of different positions on substituted naphthalenes. For 2,6-dimethylnaphthalene, the positional reactivities (relative to 1-naphthyl position set at 1.00) were determined to be: 2,6-dimethyl-1-naphthyl (4.1), 3,7-dimethyl-1-naphthyl (8.1), and 3,7-dimethyl-2-naphthyl (0.045). These values provide crucial guidance for predicting and controlling regioselectivity in the synthesis of substituted naphthalenes.

Transition Metal-Catalyzed C-C Bond Formation Strategies

Transition metal-catalyzed methodologies offer powerful alternatives for constructing the carbon framework of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone and its derivatives. Recent advances in this field have expanded the synthetic toolbox available for creating functionalized naphthalene systems through strategic carbon-carbon bond formation.

Cobalt-catalyzed electrochemical cross-coupling represents a particularly innovative approach that could potentially be adapted for the synthesis of naphthalene derivatives. This methodology enables the enantioselective reductive cross-coupling of aryl halides with excellent chemoselectivity and stereochemical control. While not directly applied to the synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone in the available literature, this approach offers significant potential for developing new synthetic routes.

A key advantage of the cobalt-catalyzed electrochemical system is its environmental friendliness, as it eliminates the need for stoichiometric reducing agents through electrochemical reduction. The system can achieve remarkable chemoselectivity (cross-coupling to homo-coupling ratios exceeding 20:1) and impressive enantioselectivities (up to 99% ee). The mechanism involves selective cathodic reduction of aryl cobalt(III) species formed during the first oxidative addition, with selectivity determined by the different redox potentials of reaction intermediates.

Table 2: Comparison of Transition Metal-Catalyzed Approaches for Naphthalene Functionalization

| Catalytic System | Key Features | Advantages | Potential Application |

|---|---|---|---|

| Cobalt/Pybox with electrochemistry | Enantioselective reductive cross-coupling | High chemoselectivity (>20:1); Up to 99% ee; Environmentally friendly | Asymmetric cross-coupling for chiral naphthalene derivatives |

| Palladium-catalyzed Suzuki coupling | Heteroaromatic boronic acid + aryl halide | Mild conditions; Functional group tolerance; High regioselectivity | Introduction of heterocyclic groups to naphthalene core |

| Traditional metal-catalyzed acetylation | Lewis acid catalysis (AlCl₃, etc.) | Well-established methodology; Predictable regioselectivity | Direct acetylation of dimethylamino-naphthalene precursors |

The development of these metal-catalyzed approaches provides valuable alternatives to classical condensation methods, potentially offering advantages in terms of selectivity, yield, and functional group compatibility. Their application to the synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone and its derivatives could enable more efficient access to structurally diverse analogs with tailored properties.

Heterocyclic Ring Closure Reactions for Acceptor Group Diversification

Heterocyclic ring closure reactions offer strategic pathways for diversifying the acceptor group of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, potentially expanding its applications as a fluorescent probe. This approach can modify the electron-accepting properties of the molecule, thereby tuning its photophysical behavior for specific sensing applications.

One valuable transformation involves bromination of the acetyl group to form 6-bromoacetyl-2-(dimethylamino)naphthalene. This reaction is typically accomplished by treating 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone with a brominating agent, resulting in the α-bromination of the ketone functionality. The resulting product, 6-bromoacetyl-2-(dimethylamino)naphthalene, can serve as a versatile intermediate for further transformations, including reactions with nucleophiles to introduce various functional groups.

The bromoacetyl derivative can undergo reaction with diethyl phosphite in the presence of DIPEA (N,N-diisopropylethylamine) in THF at room temperature. This transformation, purified through column chromatography and recrystallized from ethanol, yields yellow needles with an excellent yield of 86%. This demonstrates the synthetic versatility of the bromoacetyl intermediate in accessing functionalized derivatives.

For the development of more complex heterocyclic systems, insights can be drawn from the synthesis of structurally related alkaloids. For instance, the synthesis of phenanthroindolizidine alkaloids such as tylophorine involves key ring closure steps that could conceptually be applied to modify 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. Tylophorine synthesis employs either polyphosphoric acid-catalyzed ring closure or cyclization with dehydration in methanol, illustrating distinct approaches to constructing complex ring systems.

A particularly noteworthy strategy involves an enantioselective approach for the synthesis of (S)-tylophorine through a one-pot intramolecular Schmidt/Bischler-Napieralski/imine-reduction cascade sequence. This elegant method creates three new bonds and two rings in a single operation with an impressive 84% yield. Importantly, the intramolecular Schmidt rearrangement of the azido aldehyde intermediate proceeds without racemization, preserving stereochemical integrity.

Table 3: Key Heterocyclic Transformations and Their Applications

| Transformation | Reagents | Conditions | Product | Potential Application |

|---|---|---|---|---|

| α-Bromination | Bromine source | THF, room temperature | 6-Bromoacetyl-2-(dimethylamino)naphthalene | Versatile intermediate for nucleophilic substitution |

| Phosphonate formation | Diethyl phosphite, DIPEA | THF, room temperature | Phosphonate derivative | Precursor for Horner-Wadsworth-Emmons reactions |

| PRODAN Schiff Base formation | N-(diphenylmethylene)glycine tert-butyl ester | Phase-transfer catalysis, −25°C | PRODAN Schiff Base | Advanced fluorescent probe with modified properties |

| Schmidt/Bischler-Napieralski cascade | Azido acid derivatives | One-pot procedure | Complex heterocyclic systems | Development of alkaloid-inspired fluorescent probes |

These transformations highlight the potential for elaborate structural modifications of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, potentially yielding derivatives with enhanced or specialized fluorescent properties for specific biochemical applications.

Boronic Acid Intermediate Utilization in Cross-Coupling Protocols

Boronic acid intermediates offer powerful tools for functionalizing the naphthalene core through Suzuki-Miyaura cross-coupling reactions. This approach enables the introduction of diverse structural elements at specific positions of the naphthalene scaffold, providing access to a wide range of derivatives with tailored properties.

A documented approach involves the transformation of N,N-dimethylnaphthalen-2-amine through a transmetalation reaction with tert-butyl lithium. This process generates an organolithium intermediate, which is then converted to a boronic acid ester and subsequently subjected to hydrolysis. Interestingly, under the employed reaction conditions, the hydrolysis does not proceed to completion, resulting in a mixture of the boronic acid and its monomethyl ester in a 1:1 ratio.

Despite the mixed nature of the boronic acid preparation, this intermediate mixture has been successfully employed in subsequent Suzuki cross-coupling reactions with various aryl halides. These transformations proceed efficiently under biphasic conditions using an organic solvent and aqueous sodium carbonate, achieving impressive yields ranging from 85% to 93%. The high yields demonstrate that both the boronic acid and its monomethyl ester participate effectively in the coupling reaction.

Table 4: Physical Properties of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

The versatility of the Suzuki-type cross-coupling approach lies in its functional group tolerance and regioselectivity. This methodology accommodates a wide variety of functional groups and solvents, making it particularly valuable for the synthesis of complex molecules. The application of this approach to 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone or its precursors offers opportunities to introduce various functional groups at specific positions, potentially yielding derivatives with tailored properties for specific applications.

For comparison, this synthetic versatility can be contrasted with related naphthalene-based push-pull molecules bearing electron-accepting and electron-donating groups at the 2,6-positions. These compounds, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), not only exhibit interesting optical properties like solvatochromism but also demonstrate potential for labeling protein aggregates formed in neurodegenerative diseases. The structural similarity suggests that derivatives of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone could potentially be developed for similar applications.

Table 5: Comparison with Related Compounds

| Compound | Structure | Key Features | Applications | Relation to Target Compound |

|---|---|---|---|---|

| 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone | Naphthalene with -N(CH₃)₂ at 6-position and -COCH₃ at 2-position | Push-pull electronic system; Fluorescent properties | Fluorescent probe; Precursor for specialized probes | Target compound |

| 2-Acetyl-6-(dimethylamino)naphthalene (Acedan) | Same as above (alternative name) | Two-photon fluorophore | Design of fluorescent probes (e.g., for nitric oxide) | Same compound (synonym) |

| (6-(Dimethylamino)naphthalen-2-yl)methanol | Naphthalene with -N(CH₃)₂ at 6-position and -CH₂OH at 2-position | Reduced form of target compound | Precursor for various derivatives | Reduction product of target compound |

| Tylophorinicine | Complex alkaloid with phenanthrene and indolizidine system | Multiple stereocenters; Fused ring system | Potential pharmacological applications | More complex natural product with different core structure |

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, commonly known as acedan, exhibits complex intramolecular charge transfer mechanisms that govern its photophysical behavior [1] [2]. The compound features a donor-acceptor architecture where the dimethylamino group serves as an electron donor and the acetyl carbonyl functions as an electron acceptor, connected through the naphthalene π-system [4].

Upon photoexcitation, the molecule undergoes a transition from the ground state to an excited state characterized by significant charge redistribution [4]. The initial excitation populates a locally excited state, which subsequently evolves into an intramolecular charge transfer state through electronic coupling between the donor and acceptor moieties [5]. This process involves electron density migration from the dimethylamino nitrogen to the carbonyl oxygen through the conjugated naphthalene backbone [6].

The charge transfer state formation follows a stepwise mechanism beginning with vertical excitation to the Franck-Condon state [7]. Theoretical calculations demonstrate that the excited state dipole moment significantly exceeds the ground state value, indicating substantial charge separation upon excitation [8] [9]. The magnitude of this dipole moment change ranges from 10 to 25 Debye units depending on the solvent environment [8].

Computational studies reveal that the charge transfer efficiency depends critically on the molecular geometry, particularly the planarity between the dimethylamino group and the naphthalene ring system [6]. Deviations from planarity reduce the orbital overlap and diminish the charge transfer character, leading to altered photophysical properties [10].

| Parameter | Ground State | Excited State | Reference |

|---|---|---|---|

| Dipole Moment (D) | 4.2 | 18.7 | [8] |

| Charge Transfer Character | 0.15 | 0.78 | [6] |

| Oscillator Strength | - | 0.45 | [6] |

Solvatochromic Behavior Across Polarity Gradients

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone demonstrates pronounced solvatochromic behavior, with emission wavelengths shifting dramatically across solvents of varying polarity [11]. In nonpolar solvents such as cyclohexane, the compound exhibits emission maxima around 425-450 nanometers, while in highly polar solvents like water, the emission shifts to 515-520 nanometers [11] [12].

The solvatochromic response follows the Lippert-Mataga relationship, indicating that the emission energy correlates with the solvent polarity parameter [8] [9]. The Stokes shift increases linearly with increasing solvent polarity, reflecting the stabilization of the charge transfer excited state in polar environments [13] [14]. This relationship demonstrates that the excited state possesses significantly greater polarity than the ground state [9].

Quantitative analysis reveals that the emission maximum position correlates strongly with the Reichardt's polarity parameter, with correlation coefficients exceeding 0.95 [9]. The slope of this correlation provides information about the change in dipole moment upon excitation, confirming the intramolecular charge transfer nature of the excited state [8].

In protic solvents, additional complexity arises from hydrogen bonding interactions between the solvent and both the dimethylamino and carbonyl groups [13] [15]. These interactions modulate the charge transfer efficiency and contribute to spectral broadening and lifetime changes [5]. Alcoholic solvents show deviations from the general solvatochromic trend due to specific hydrogen bonding effects [9].

| Solvent | Polarity Parameter | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 0.006 | 355 | 435 | 5200 |

| Dichloromethane | 0.309 | 365 | 485 | 6800 |

| Acetonitrile | 0.460 | 370 | 505 | 7200 |

| Water | 1.000 | 362 | 515 | 8200 |

Hydrogen Bonding Effects on Excited-State Proton Transfer

The presence of hydrogen bonding capabilities in 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone influences its excited-state dynamics through multiple pathways [13] [16]. The dimethylamino group can act as a hydrogen bond acceptor, while protic solvents can form hydrogen bonds with the carbonyl oxygen [15] [17].

In protic solvents, hydrogen bonding interactions stabilize both the ground and excited states, but the effect is more pronounced in the excited state due to the increased charge separation [13] [18]. This differential stabilization leads to enhanced solvatochromic shifts compared to aprotic solvents of similar polarity [9]. The hydrogen bonding strength correlates with the basicity of the dimethylamino group and the acidity of the protic solvent [16].

Excited-state proton transfer processes can occur when the compound forms complexes with strong proton donors [18] [17]. These processes involve rapid proton migration from the solvent to the nitrogen atom, creating zwitterionic species with altered photophysical properties [16]. The proton transfer rate depends on the solvent acidity and the local hydrogen bond network structure [13].

Time-resolved studies reveal that hydrogen bonding affects the excited-state lifetime, generally leading to shortened lifetimes due to enhanced nonradiative decay pathways [5]. The presence of multiple hydrogen bonding sites creates competitive pathways that influence the overall photodynamics [15]. In strongly hydrogen bonding solvents, the formation of ground-state complexes can alter the initial excitation characteristics [18].

| Solvent Type | H-Bond Strength | Lifetime (ns) | Quantum Yield | Reference |

|---|---|---|---|---|

| Non-H-bonding | - | 3.2 | 0.65 | [12] |

| Weak H-bonding | Moderate | 2.8 | 0.45 | [12] |

| Strong H-bonding | Strong | 1.9 | 0.25 | [12] |

Viscosity-Dependent Fluorescence Quenching Phenomena

The fluorescence properties of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone exhibit significant dependence on solvent viscosity, reflecting the influence of molecular motion on excited-state dynamics [19] [20]. In low-viscosity solvents, the molecule experiences enhanced rotational freedom, leading to increased nonradiative decay through twisted intramolecular charge transfer pathways [20] [10].

Viscosity effects manifest primarily through the restriction of intramolecular rotation, particularly around the bond connecting the dimethylamino group to the naphthalene ring [20] [21]. In high-viscosity environments, this rotation is hindered, stabilizing the planar charge transfer state and enhancing fluorescence quantum yields [5]. The relationship between viscosity and fluorescence intensity follows the Förster-Hoffmann equation, indicating diffusion-controlled quenching mechanisms [22].

Temperature-dependent studies in viscous solvents reveal that the fluorescence quantum yield increases dramatically as temperature decreases and viscosity increases [20]. This behavior suggests that molecular motion facilitates nonradiative decay pathways, likely through the formation of dark twisted states [10]. The activation energy for this process ranges from 15 to 25 kilojoules per mole, consistent with rotational barrier heights [20].

Glycerol solutions demonstrate particularly strong viscosity effects, with quantum yields increasing by factors of 20-30 compared to low-viscosity solvents [20]. This enhancement results from the suppression of twisted intramolecular charge transfer state formation, which provides efficient nonradiative decay channels in fluid media [21]. The viscosity dependence makes these compounds valuable as molecular rotors and viscosity sensors [19] [20].

| Viscosity (cP) | Temperature (K) | Quantum Yield | Lifetime (ns) | Reference |

|---|---|---|---|---|

| 1.0 | 298 | 0.12 | 0.8 | [20] |

| 10 | 298 | 0.35 | 2.1 | [20] |

| 100 | 298 | 0.58 | 3.4 | [20] |

| 1000 | 298 | 0.72 | 4.2 | [20] |

Protein Aggregate Recognition in Neurodegenerative Disease Models

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone demonstrates significant potential as a molecular probe for protein aggregate recognition in neurodegenerative disease models. This compound belongs to the family of naphthalene derivatives that exhibit exceptional fluorescence properties when interacting with protein aggregates, particularly those associated with Alzheimer's disease and other tauopathies [1] [2].

The compound's recognition mechanism involves its ability to bind to β-sheet conformations present in amyloid-β (Aβ) fibrils and neurofibrillary tangles composed of hyperphosphorylated tau protein aggregates [1] [3]. Research has demonstrated that naphthalene derivatives, including 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, can effectively cross the blood-brain barrier due to their neutral and hydrophobic properties, making them suitable for in vivo applications [2] [3].

Studies utilizing the related compound 1,1-dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) have shown that these naphthalene-based probes exhibit remarkable binding affinity for protein aggregates, with binding constants ranging from picomolar to nanomolar concentrations [3]. The fluorescent response upon binding is characterized by significant intensity increases, typically ranging from 1.3-fold to 9.4-fold enhancement, accompanied by spectral shifts that indicate successful aggregate recognition [4].

The mechanism underlying protein aggregate recognition involves the restriction of intramolecular charge transfer (ICT) processes when the probe becomes immobilized within the rigid microenvironment of protein aggregates [5]. This restriction leads to enhanced fluorescence emission, creating a turn-on fluorescence response that allows for selective detection of aggregated protein species over their soluble counterparts [5].

In neurodegenerative disease models, particularly those involving tau pathology, 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone can serve as a diagnostic tool for early detection of protein misfolding events. The compound's ability to distinguish between different conformational states of proteins makes it valuable for monitoring the progression of neurodegenerative diseases and evaluating therapeutic interventions [1] [3].

Lipid Bilayer Interaction Mechanisms in Membrane Studies

The interaction of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone with lipid bilayers represents a critical aspect of its biological applications as a molecular probe. This compound exhibits environment-sensitive fluorescence properties that respond to the unique physicochemical conditions present in cellular membranes [6] [7].

Research on related naphthalene derivatives, particularly PRODAN (6-propionyl-2-dimethylaminonaphthalene), has established fundamental principles governing lipid bilayer interactions that apply to 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone [6] [7]. The compound demonstrates a bimodal distribution pattern within membrane systems, with populations existing both at the membrane interface and within hydrophobic regions of the bilayer [7].

The fluorescence response mechanism involves solvatochromic effects that depend on the local polarity and hydrogen-bonding capacity of the membrane environment [6] [7]. In gel-phase lipids, the compound exhibits enhanced fluorescence with blue-shifted emission maxima, while in liquid-crystalline phases, red-shifted emission with altered quantum yields is observed [7]. This differential response enables the compound to report on membrane phase transitions and structural changes.

Molecular dynamics simulations have revealed that the compound's orientation within lipid bilayers depends significantly on its conformational state. Planar conformations tend to align parallel to the membrane surface, while twisted conformations adopt more perpendicular orientations [8]. This orientation-dependent behavior affects the compound's photophysical properties and its ability to report on membrane structural changes.

The compound's interaction with cholesterol-containing membranes is particularly noteworthy. Studies have shown that cholesterol presence can significantly alter the compound's partition coefficient and fluorescence properties [9]. The formation of cholesterol-phospholipid complexes creates microdomains with distinct physicochemical properties that influence the compound's binding affinity and emission characteristics [10].

Temperature-dependent studies have demonstrated that the compound can effectively monitor membrane fluidity changes. As temperature increases, the compound redistributes from hydrophobic regions toward the membrane interface, resulting in measurable changes in fluorescence intensity ratios [7]. This temperature sensitivity makes the compound valuable for studying membrane dynamics and phase behavior in biological systems.

Human Serum Albumin Binding Affinity Optimization

The binding affinity of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone to human serum albumin (HSA) represents a crucial parameter for its development as a molecular probe with optimized pharmacokinetic properties. HSA binding characteristics directly influence the compound's circulation time, biodistribution, and therapeutic efficacy [11] [12].

Research on structurally related compounds, particularly PRODAN, has established that naphthalene derivatives exhibit high affinity binding to HSA through multiple interaction mechanisms [13]. The binding is characterized by an exothermic thermodynamic profile with a van't Hoff enthalpy of -22.8 kJ/mol, indicating that the interaction is thermodynamically favorable and primarily driven by hydrophobic forces and electrostatic interactions [13].

The compound's binding to HSA occurs at specific sites that have been identified through competitive binding studies. The primary binding site corresponds to the warfarin binding site (Sudlow's site I), which is known to accommodate a wide range of hydrophobic compounds [13]. Additional binding interactions may occur at secondary sites, including fatty acid binding sites, depending on the compound's structural features and concentration [14].

Optimization of HSA binding affinity can be achieved through strategic structural modifications. Studies have shown that the introduction of polar functional groups at specific positions can increase binding affinity by 4-fold to 30-fold [11]. For naphthalene derivatives, modifications at the 3-position with polar groups such as hydroxyl or amino groups have been particularly effective in enhancing HSA binding [11].

The compound's binding affinity is also influenced by its protonation state. Research has demonstrated that charged forms of structurally similar compounds exhibit preferential binding to HSA compared to their neutral counterparts [14]. This pH-dependent binding behavior provides opportunities for optimization through appropriate selection of ionizable functional groups.

Molecular docking studies have revealed that the compound's binding to HSA is stabilized by multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts [14]. The binding geometry involves the compound's naphthalene core fitting into hydrophobic pockets within the HSA structure, while polar substituents engage in favorable interactions with amino acid residues at the binding site periphery.

The optimization of HSA binding affinity must balance enhanced binding with maintained target specificity. Excessive HSA binding can lead to reduced free drug concentrations and diminished biological activity at target sites [11]. Therefore, the development of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone as a molecular probe requires careful consideration of structure-activity relationships that optimize both HSA binding and target engagement.

Two-Photon Excitation Capabilities for Deep Tissue Imaging

The two-photon excitation capabilities of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone represent a significant advancement in deep tissue imaging applications. Two-photon excitation microscopy offers distinct advantages over conventional single-photon techniques, including enhanced tissue penetration, reduced photodamage, and improved spatial resolution in three-dimensional imaging [15] [16].

The compound's two-photon absorption properties are enhanced by its electron donor-acceptor structure, where the dimethylamino group serves as an electron donor and the acetyl group functions as an electron acceptor [15]. This push-pull electronic configuration creates a highly polarizable system that exhibits significant two-photon absorption cross-sections, particularly in the near-infrared spectral region [15].

Research on structurally related naphthalene derivatives has demonstrated that these compounds can achieve two-photon excitation in the 740-800 nm range, which falls within the optimal biological imaging window [17]. At these wavelengths, tissue scattering and absorption are minimized, allowing for deeper tissue penetration compared to visible light excitation [16].

The two-photon excitation mechanism involves the simultaneous absorption of two photons of lower energy to reach the same excited state that would be accessible through single-photon excitation [15]. This nonlinear optical process is highly dependent on the local photon density, resulting in fluorescence generation that is confined to the focal volume of the excitation beam. This spatial confinement provides intrinsic three-dimensional resolution without the need for confocal detection schemes [16].

The compound's two-photon brightness, defined as the product of the two-photon absorption cross-section and fluorescence quantum yield, is optimized through its molecular structure. The naphthalene chromophore provides a rigid aromatic framework that supports efficient fluorescence emission, while the dimethylamino substituent enhances the two-photon absorption probability through intramolecular charge transfer processes [15].

Environmental sensitivity of the compound's two-photon properties enables selective imaging of specific cellular compartments or molecular targets. The compound exhibits enhanced two-photon fluorescence in hydrophobic environments or when bound to protein aggregates, providing contrast mechanisms for biological imaging applications [17]. This environment-dependent enhancement allows for background-free imaging of target structures in complex biological systems.

The temporal characteristics of two-photon excitation require pulsed laser sources with femtosecond pulse durations to achieve sufficient photon densities for efficient two-photon absorption [17]. The compound's photophysical properties are optimized for compatibility with titanium-sapphire laser systems commonly used in two-photon microscopy, with excitation wavelengths typically in the 700-1000 nm range [16].

Applications of the compound's two-photon capabilities extend to live cell imaging, where the reduced photodamage associated with near-infrared excitation enables long-term observation of dynamic biological processes [16]. The compound's ability to cross cellular membranes and selectively accumulate in specific cellular compartments makes it valuable for studying intracellular processes in intact tissues and whole organisms [17].

The development of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone for two-photon imaging applications requires optimization of several parameters, including absorption cross-section, fluorescence quantum yield, photostability, and biocompatibility. Recent advances in computational design methods have enabled the rational optimization of these properties through structure-activity relationship studies [15].

| Table 1: Protein Aggregate Recognition Studies | |||

|---|---|---|---|

| Study | Fluorescence Response | Mechanism | Applications |

| Protein aggregate fluorescence with FP chromophores | Turn-on fluorescence (4.5-fold enhancement) | TICT inhibition in rigid microenvironment | Live cell protein aggregation detection |

| Naphthalene derivative amyloid binding | 9.3-fold intensity increase with 76 nm red shift | Excimer formation with naphthalene motif | Alzheimer disease therapeutic target |

| FDDNP tau PET imaging | Increased cortical binding in AD patients | Composite binding to NFTs and amyloid plaques | PET imaging of tau pathology |

| Amyloid-β aggregate detection | 1.3-9.4-fold intensity increase upon binding | Decreased rotational freedom upon binding | Amyloid fibril characterization |

| Protein aggregation monitoring in cells | Fluorescence enhancement upon aggregation | Hydrophobic probe binding to aggregates | Oxidative stress monitoring |

| Table 2: Membrane Interaction Studies | |||

|---|---|---|---|

| Study System | Fluorescence Properties | Membrane Location | Mechanism |

| LAURDAN in lipid vesicles | Red band sensitivity to packing states | Hydrophobic core interaction | Stabilization by ester linkage interaction |

| PRODAN in phospholipid bilayers | Twisted ICT state in polar environments | Both planar and twisted conformations | Environmental relaxation effects |

| Environment-sensitive probes in membranes | Polarity-dependent emission shifts | Membrane interface and hydrophobic regions | Bimodal distribution in membranes |

| Halogenated flavonoids in membranes | Interaction with lipid head groups | Outer membrane region preference | Hydrogen bonding with phosphate groups |

| Cholesterol interactions in membranes | Linear array formation | Sterol-hydrocarbon skin formation | Cholesterol-phospholipid complex formation |

| Table 3: Human Serum Albumin Binding Studies | |||

|---|---|---|---|

| Probe/Drug | Binding Affinity (Ka or Kd) | Binding Sites | Thermodynamics |

| PRODAN | High affinity binding | Warfarin binding site | ΔH = -22.8 kJ/mol (exothermic) |

| Ibuprofen (S-isomer) | Multiple binding sites (6 total) | DS1, DS2, FA2, FA6 | Charged form preferred |

| Dansylated amino acids | Site-specific binding | Drug sites 1 and 2 | Hydrophobic and electrostatic interactions |

| Coumarin derivatives | 2.41 × 10^4 M^-1 (coumarin) | Subdomains IB and IIA | Hydrophobic forces dominant |

| Fluorescent protein binders | Variable affinities | Multiple sites | Entropy-driven binding |

| Table 4: Two-Photon Excitation Capabilities | |||

|---|---|---|---|

| Compound Class | Two-Photon Properties | Wavelength Range | Applications |

| BOPHY derivatives | Up to 30-fold increase in 2PA strength | 596-775 nm (biological window) | Biological imaging applications |

| Naphthalene derivatives | Deep tissue penetration capability | 740 nm excitation reported | Deep tissue fluorescence microscopy |

| Environment-sensitive probes | Enhanced fluorescence in aggregates | Near-infrared region | Protein aggregation monitoring |

| Fluorescent protein chromophores | Turn-on fluorescence in rigid environments | Visible to near-infrared | Live cell imaging |

| Solvatochromic dyes | Wavelength-dependent excitation | Tunable wavelength range | Bioimaging and sensing |